6-Hexadecenoic acid

Description

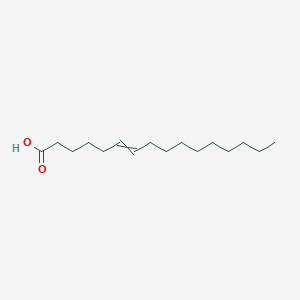

Structure

3D Structure

Properties

Molecular Formula |

C16H30O2 |

|---|---|

Molecular Weight |

254.41 g/mol |

IUPAC Name |

hexadec-6-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-11H,2-9,12-15H2,1H3,(H,17,18) |

InChI Key |

NNNVXFKZMRGJPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=CCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

"6-Hexadecenoic acid" discovery and historical perspective

Abstract

This technical guide provides a comprehensive overview of 6-Hexadecenoic acid, more commonly known as sapienic acid. It delves into the historical perspective of its discovery, detailing its initial identification and characterization. The document outlines key experimental protocols for its isolation and analysis, presents its physicochemical properties in a structured format, and visually illustrates its primary biological pathways using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, dermatology, and pharmacology.

Discovery and Historical Perspective

The story of this compound is intrinsically linked to the study of human skin lipids. For decades, scientists have been intrigued by the unique composition of sebum, the oily substance secreted by the sebaceous glands.

-

Early Observations on Sebum's Uniqueness: In 1974, a pivotal review by Nicolaides highlighted the "complexity and perversity" of skin lipids.[1][2] This work underscored that skin synthesizes fatty acids with unusual characteristics, such as placing double bonds in uncommon positions, which was a departure from the more commonly understood fatty acid metabolism in other body tissues.[1][2] This set the scientific stage for the discovery of novel fatty acids specific to the skin.

-

Identification in Thunbergia alata: One of the earliest detailed reports of cis-6-hexadecenoic acid came in 1971 from a botanical source. Spencer et al. identified it as the major component, constituting 82% of the total fatty acids in the seed oil of Thunbergia alata.[3] This discovery was significant as it characterized a fatty acid with a double bond at the sixth carbon, a position not commonly observed in seed oils.[3]

-

Characterization as a Key Component of Human Sebum: Subsequent research focused on human sebum confirmed that cis-6-hexadecenoic acid is its most abundant monounsaturated fatty acid.[4][5] Due to its unique and prominent presence in humans, it was given the common name Sapienic acid , derived from Homo sapiens.[6] This fatty acid is a distinctive feature of human skin, setting it apart from other mammals.[4][5]

-

Elucidation of its Biosynthetic Pathway: The biosynthetic origin of sapienic acid was a subject of considerable interest. It was discovered that sapienic acid is synthesized from palmitic acid through the action of the enzyme Δ6-desaturase (FADS2).[4][6] This was an unusual finding, as Δ6-desaturase is more commonly associated with the metabolism of polyunsaturated fatty acids like linoleic and α-linolenic acids.[6][7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Systematic Name | (6Z)-Hexadec-6-enoic acid | [6][8] |

| Common Name | Sapienic acid | [6] |

| Molecular Formula | C₁₆H₃₀O₂ | [6][8] |

| Molecular Weight | 254.41 g/mol | [6][8] |

| CAS Number | 17004-51-2 | [6][8] |

| Appearance | Colorless to yellowish oil | |

| Abundance in Human Sebum | Major monounsaturated fatty acid | [4][5] |

| Abundance in Thunbergia alata Seed Oil | 82% of total fatty acids | [3] |

Experimental Protocols

The isolation and characterization of this compound have evolved with analytical technology. Below are detailed methodologies representative of historical and modern approaches.

Isolation of this compound from Natural Sources (e.g., Thunbergia alata Seed Oil)

This protocol is based on the methods used for the analysis of seed oils in the early 1970s.

-

Oil Extraction:

-

The seeds are ground and subjected to solvent extraction, typically using a Soxhlet apparatus with a non-polar solvent like hexane or petroleum ether.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude seed oil.

-

-

Saponification and Fatty Acid Liberation:

-

The extracted oil (triglycerides) is saponified by refluxing with an excess of alcoholic potassium hydroxide (e.g., 0.5 N KOH in methanol) to hydrolyze the ester bonds.

-

After saponification, the mixture is acidified (e.g., with HCl) to protonate the fatty acid salts, yielding free fatty acids.

-

-

Fatty Acid Methyl Ester (FAME) Preparation:

-

The free fatty acids are esterified to their methyl esters for analysis by gas chromatography. This is typically achieved by refluxing with methanol containing a catalyst such as sulfuric acid or by using a reagent like boron trifluoride in methanol.

-

-

Purification and Isolation:

-

The FAMEs are extracted into a non-polar solvent (e.g., hexane).

-

The methyl ester of this compound can be isolated and purified using preparative gas-liquid chromatography (GLC) or argentation thin-layer chromatography, which separates unsaturated fatty acids based on the number and position of double bonds.

-

-

Characterization:

-

The structure of the isolated FAME is confirmed by analytical techniques such as mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and nuclear magnetic resonance (NMR) spectroscopy to determine the position and stereochemistry of the double bond.

-

Analysis of this compound in Human Sebum

This protocol reflects modern lipidomic approaches.

-

Sebum Collection:

-

Lipid Extraction:

-

Total lipids are extracted from the collection medium using a solvent system such as chloroform:methanol (2:1, v/v), often referred to as the Folch method.[11]

-

-

Lipid Class Separation:

-

Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

The free fatty acid fraction (or the fatty acids obtained after hydrolysis of other lipid classes) is derivatized to form FAMEs.

-

The FAMEs are then analyzed by GC-MS. The gas chromatograph separates the different fatty acid methyl esters, and the mass spectrometer provides identification based on their mass-to-charge ratio and fragmentation patterns.[10][11]

-

-

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

Biological Significance and Signaling Pathways

This compound is not merely a structural component of sebum; it plays an active role in skin physiology and has been implicated in various cellular processes.

Biosynthesis of Sapienic Acid

Sapienic acid is uniquely synthesized in human sebaceous glands from palmitic acid, a common saturated fatty acid. This transformation is catalyzed by the enzyme Δ6-desaturase (FADS2), which introduces a cis double bond between carbons 6 and 7.

Caption: Biosynthesis of Sapienic Acid and Sebaleic Acid.

Antimicrobial Activity

One of the most well-characterized functions of sapienic acid is its potent antimicrobial activity, particularly against pathogenic bacteria like Staphylococcus aureus.[13]

The proposed mechanism involves the disruption of the bacterial cell membrane. The unsaturated fatty acid integrates into the lipid bilayer, leading to membrane depolarization and a subsequent breakdown of the electron transport chain, ultimately causing bacterial cell death.

References

- 1. Skin lipids: their biochemical uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Skin Lipids: Their Biochemical Uniqueness (1974) | N. Nicolaides | 595 Citations [scispace.com]

- 3. Occurrence ofCis-6-hexadecenoic acid as the major component ofThunbergia alata seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Epidermal surface lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sapienic acid - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Sapienic acid | C16H30O2 | CID 5312419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sebum analysis of individuals with and without acne - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Sapienic Acid in the Human Skin Microbiome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapienic acid (cis-6-hexadecenoic acid), the most abundant fatty acid in human sebum, is a key modulator of the skin microbiome.[1][2][3] Unique to humans, this monounsaturated fatty acid plays a critical role in the innate immune defense of the skin, exhibiting selective antimicrobial activity against pathogenic bacteria while potentially shaping the commensal microbial landscape.[1][3] This technical guide provides an in-depth analysis of the biosynthesis, antimicrobial mechanisms, and microbial interactions of sapienic acid. It includes a comprehensive summary of its quantitative effects on various skin microorganisms, detailed experimental protocols for its study, and visualizations of its molecular pathways. This document is intended to serve as a core resource for researchers and professionals in dermatology, microbiology, and drug development.

Introduction

The human skin is a complex ecosystem colonized by a diverse community of microorganisms, collectively known as the skin microbiome. The composition and balance of this microbiome are crucial for maintaining skin health. Sebum, an oily secretion from the sebaceous glands, is a major determinant of the skin's surface environment.[2] A key and unique component of human sebum is sapienic acid (16:1n-10), which is produced through the action of the enzyme Δ6-desaturase (FADS2) on palmitic acid.[1] Its presence and concentration are inversely correlated with the colonization of the opportunistic pathogen Staphylococcus aureus on the skin, particularly in conditions like atopic dermatitis where its levels are often reduced.[1][3] This guide delves into the multifaceted role of sapienic acid in shaping the skin microbiome.

Biosynthesis of Sapienic Acid in Sebaceous Glands

Sapienic acid is synthesized in the sebaceous glands through a unique metabolic pathway. Unlike in other tissues where fatty acid desaturase-2 (FADS2) primarily acts on polyunsaturated fatty acids, in sebocytes, it preferentially converts palmitic acid (16:0) into sapienic acid (16:1Δ6).[2] This distinct enzymatic activity is a hallmark of human sebaceous gland metabolism.

Quantitative Data: Antimicrobial Activity and Sebum Composition

Sapienic acid demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentrations required to inhibit visible growth and to kill the bacteria, respectively.

Table 1: Antimicrobial Spectrum of Sapienic Acid

| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive | >500 | >500 | [1] |

| Streptococcus sanguinis | Gram-positive | - | 31.3 | [1] |

| Streptococcus mitis | Gram-positive | - | 375.0 | [1] |

| Fusobacterium nucleatum | Gram-negative | - | 93.8 | [1] |

| Escherichia coli | Gram-negative | >500 | >500 | [1] |

| Serratia marcescens | Gram-negative | >500 | >500 | [1] |

| Pseudomonas aeruginosa | Gram-negative | >500 | >500 | [1] |

| Corynebacterium bovis | Gram-positive | >500 | >500 | [1] |

| Corynebacterium striatum | Gram-positive | >500 | >500 | [1] |

| Corynebacterium jeikeium | Gram-positive | >500 | >500 | [1] |

Table 2: Fatty Acid Composition of Human Sebum

| Fatty Acid | Abbreviation | Percentage of Total Fatty Acids (Control Subjects) |

| Palmitic acid | C16:0 | ~31% |

| Sapienic acid | C16:1n-10 | ~21% |

| Stearic acid | C18:0 | ~11% |

| Myristic acid | C14:0 | ~10% |

| Oleic acid | C18:1 | ~8% |

Data compiled from various sources, including references[2][4][5][6][7].

Mechanism of Antimicrobial Action

The primary mechanism of sapienic acid's antimicrobial activity involves the disruption of the bacterial cell membrane. This leads to a cascade of events culminating in bacterial cell death.

The interaction of sapienic acid with the bacterial membrane causes depolarization, which disrupts the proton motive force and consequently interferes with the electron transport chain, leading to a reduction in ATP synthesis.[8]

Interaction with Key Skin Microbes

Staphylococcus aureus

S. aureus is particularly susceptible to the antimicrobial effects of sapienic acid. Transcriptomic analyses have revealed that upon exposure to sapienic acid, S. aureus upregulates genes involved in counteracting membrane stress and metabolic disruption.[9] This includes genes related to cell wall synthesis and repair, as well as those involved in managing ion transport and pH homeostasis.[9]

Cutibacterium acnes

The role of sapienic acid in modulating Cutibacterium acnes (formerly Propionibacterium acnes), a bacterium strongly associated with acne vulgaris, is more complex. While high concentrations of certain free fatty acids can be inhibitory, C. acnes possesses lipases that can metabolize sebum triglycerides, releasing fatty acids that can contribute to inflammation.[10][11] Short-chain fatty acids produced by C. acnes have been shown to inhibit biofilm formation by Staphylococcus epidermidis.[12] The direct inhibitory effect of sapienic acid on C. acnes growth and biofilm formation requires further investigation, though some studies suggest that unsaturated fatty acids can inhibit its lipase activity.[13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of sapienic acid against bacterial strains.

Materials:

-

Sapienic acid stock solution (e.g., in ethanol or DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth for staphylococci)

-

Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the sapienic acid stock solution in the growth medium across the wells of the 96-well plate. The final volume in each well should be 50 µL.

-

Include a positive control well (medium with bacterial inoculum, no sapienic acid) and a negative control well (medium only).

-

Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of sapienic acid that completely inhibits visible bacterial growth.

Extraction and Analysis of Sebum Fatty Acids by GC-MS

This protocol provides a general workflow for the extraction of lipids from sebum samples and subsequent analysis of fatty acid composition by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Sebum collection strips (e.g., Sebutape®)

-

Organic solvents (e.g., chloroform, methanol, hexane)

-

Internal standard (e.g., a fatty acid not present in sebum)

-

Derivatization agent (e.g., BF₃-methanol or trimethylsilylating agent)

-

GC-MS instrument with a suitable capillary column

Procedure:

-

Lipid Extraction:

-

Place the sebum collection strip in a glass vial.

-

Add a mixture of organic solvents (e.g., chloroform:methanol 2:1 v/v) to extract the lipids.

-

Vortex and centrifuge to separate the lipid-containing organic phase.

-

Transfer the organic phase to a new vial and evaporate the solvent under a stream of nitrogen.

-

-

Saponification and Methylation (for FAMEs analysis):

-

Resuspend the dried lipid extract in a known volume of solvent.

-

Add the internal standard.

-

Saponify the lipids by adding methanolic NaOH and heating.

-

Methylate the fatty acids by adding a derivatization agent like BF₃-methanol and heating to form fatty acid methyl esters (FAMEs).

-

Extract the FAMEs with a nonpolar solvent like hexane.

-

-

GC-MS Analysis:

-

Inject the FAMEs sample into the GC-MS.

-

Separate the FAMEs based on their volatility and polarity on the GC column.

-

Identify individual fatty acids based on their retention times and mass spectra compared to known standards.

-

Quantify the fatty acids by comparing their peak areas to that of the internal standard.

-

Bacterial Membrane Depolarization Assay

This protocol uses a voltage-sensitive fluorescent dye to measure changes in bacterial membrane potential upon exposure to sapienic acid.

Materials:

-

Voltage-sensitive dye (e.g., DiSC₃(5))

-

Bacterial culture in logarithmic growth phase

-

Buffer (e.g., PBS or a specific assay buffer)

-

Sapienic acid solution

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Harvest bacterial cells from a logarithmic phase culture by centrifugation and wash them with the assay buffer.

-

Resuspend the cells in the buffer to a specific optical density (e.g., OD₆₀₀ of 0.1).

-

Add the voltage-sensitive dye to the cell suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.

-

Monitor the fluorescence signal until a stable baseline is achieved.

-

Add the sapienic acid solution to the cell suspension.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the depolarized membranes, leading to dequenching of its fluorescence.

-

Include a positive control (e.g., a known membrane-depolarizing agent like gramicidin) and a negative control (vehicle only).

References

- 1. Antibacterial Activity of Sphingoid Bases and Fatty Acids against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cutibacterium acnes as an Opportunistic Pathogen: An Update of Its Virulence-Associated Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbiologyresearch.org [microbiologyresearch.org]

- 12. Commensal Cutibacterium acnes induce epidermal lipid synthesis important for skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Uncharted Pathway: A Technical Guide to the Biosynthesis of 6-Hexadecenoic Acid in Marine Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthesis of 6-Hexadecenoic acid, a monounsaturated fatty acid with emerging biological significance, within the context of marine bacteria. While research on this specific isomer in marine prokaryotes is nascent, this document synthesizes established principles of bacterial fatty acid synthesis and desaturation to provide a comprehensive theoretical framework and practical methodologies for its investigation. The information presented herein is intended to empower researchers to explore and characterize this biosynthetic pathway, paving the way for potential applications in drug development and biotechnology.

The Core Biosynthetic Framework: From Acetyl-CoA to Palmitic Acid

The foundational pathway for the synthesis of the C16:0 precursor, palmitic acid, in bacteria is the well-characterized Type II Fatty Acid Synthesis (FAS II) system. This pathway involves a series of discrete, monofunctional enzymes. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which is then converted to malonyl-ACP. Acetyl-CoA serves as the primer for the initial condensation reaction. The subsequent elongation cycles involve the sequential addition of two-carbon units from malonyl-ACP, with each cycle comprising condensation, reduction, dehydration, and a final reduction step.

Below is a diagram illustrating the logical flow of the bacterial Type II Fatty Acid Synthesis pathway leading to the production of palmitoyl-ACP, the immediate precursor to palmitic acid.

Caption: Bacterial Type II Fatty Acid Synthesis Pathway to Palmitoyl-ACP.

The Crucial Desaturation Step: Formation of this compound

The introduction of a double bond at the 6th position of palmitic acid is the key step in the biosynthesis of this compound (also known as sapienic acid). This reaction is catalyzed by a specific fatty acid desaturase.

The Role of Delta-6 Desaturase (D6D)

The enzyme responsible for this conversion is a delta-6 desaturase (D6D) . This enzyme creates a cis double bond between the 6th and 7th carbon atoms of the fatty acid chain, counting from the carboxyl end. While delta-6 desaturases have been identified and characterized in a variety of marine eukaryotes, including microalgae and fish, the specific isolation and characterization of a D6D from a marine bacterium has not been extensively documented in publicly available literature. However, the presence of 6-unsaturated fatty acids in some marine organisms suggests the existence of this enzymatic capability within the marine microbiome.

The proposed biosynthetic pathway from palmitic acid to this compound is depicted below.

Caption: Biosynthesis of this compound from Palmitic Acid.

Regulation of this compound Biosynthesis

The biosynthesis of unsaturated fatty acids in bacteria is tightly regulated to maintain membrane fluidity and adapt to environmental changes. The expression of desaturase genes is often controlled by two-component signal transduction systems that sense physical cues like temperature.

A plausible regulatory model for this compound production in marine bacteria involves a membrane-bound sensor kinase that detects changes in membrane fluidity. Upon a decrease in temperature, the sensor autophosphorylates and subsequently transfers the phosphate group to a response regulator. The phosphorylated response regulator then acts as a transcriptional activator, binding to the promoter region of the delta-6 desaturase gene and upregulating its expression. This leads to an increased production of this compound, which helps to maintain optimal membrane fluidity at lower temperatures.

The following diagram illustrates this proposed signaling pathway.

Caption: Proposed Two-Component System for Temperature Regulation.

Quantitative Data on this compound Production

Currently, there is a scarcity of published quantitative data specifically detailing the production levels of this compound in various marine bacterial species under different environmental conditions. The following table serves as a template for researchers to populate as data becomes available. This structured format will allow for easy comparison of production capabilities across different strains and conditions.

| Marine Bacterial Species | Culture Condition (Temp, Salinity, etc.) | This compound (% of Total Fatty Acids) | This compound Titer (mg/L) | Reference |

| [Species Name] | [Condition 1] | [Value] | [Value] | [Citation] |

| [Species Name] | [Condition 2] | [Value] | [Value] | [Citation] |

| [Species Name] | [Condition 3] | [Value] | [Value] | [Citation] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to study the biosynthesis of this compound in marine bacteria.

Protocol for Fatty Acid Analysis in Marine Bacteria

This protocol outlines the steps for the extraction, derivatization, and identification of fatty acids from a marine bacterial culture using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow Diagram:

The Intricacies of Sapienic Acid: A Technical Guide to its Chemical Structure, Physicochemical Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienic acid, systematically known as (Z)-hexadec-6-enoic acid, is a monounsaturated fatty acid that holds a unique position in human biology. As the most abundant fatty acid in human sebum, it is a key component of the skin's innate immune system, exhibiting notable antimicrobial properties.[1][2] Unlike other common fatty acids, sapienic acid is distinctly characteristic of humans.[1] Its presence and metabolism are increasingly being investigated for their roles in various physiological and pathological processes, from skin disorders like atopic dermatitis to cancer signaling pathways. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological relevance of sapienic acid, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

Sapienic acid is a 16-carbon chain fatty acid with a single cis-double bond located between the sixth and seventh carbon atoms from the carboxyl group (16:1n-10).[1][2]

Table 1: Chemical Identifiers of Sapienic Acid

| Identifier | Value |

| IUPAC Name | (Z)-hexadec-6-enoic acid |

| Synonyms | cis-6-Hexadecenoic acid, 16:1n-10, 16:1ω10 |

| Chemical Formula | C₁₆H₃₀O₂ |

| Molecular Weight | 254.41 g/mol [1] |

| CAS Number | 17004-51-2[1] |

Table 2: Physicochemical Properties of Sapienic Acid

| Property | Value | Source |

| Melting Point | Likely near room temperature; its isomer, palmitoleic acid, melts at -0.1 °C. | [3][4][5] |

| Boiling Point | Estimated to be similar to palmitic acid (351.5 °C). | [6] |

| Solubility | Soluble in organic solvents like ethanol, chloroform, and ether. | [4] |

| pKa | Estimated to be in the range of 6.2 to 7.3 in the stratum corneum. | [7] |

| logP | 6.2 | [8] |

Biological Significance and Signaling Pathways

Sapienic acid plays a crucial role in the protective barrier of the skin. Its antimicrobial activity, particularly against Staphylococcus aureus, is a key aspect of its function.[1] A deficiency in sapienic acid has been linked to a higher susceptibility to skin colonization by this pathogen and is implicated in the pathophysiology of atopic dermatitis.[1][9]

Biosynthesis of Sapienic Acid and Sebaleic Acid

Sapienic acid is synthesized from palmitic acid through the action of the enzyme fatty acid desaturase 2 (FADS2), which introduces a double bond at the Δ6 position.[10][11] In sebaceous glands, the degradation of linoleic acid allows FADS2 to act on palmitic acid, a process that is less common in other tissues.[1] Sapienic acid can be further elongated and desaturated to form sebaleic acid ((5Z,8Z)-octadeca-5,8-dienoic acid), another important fatty acid in sebum.[10][12]

Involvement in EGFR/AKT/mTOR Signaling

Recent studies have indicated that sapienic acid and its metabolites can influence cellular signaling pathways, including the Epidermal Growth Factor Receptor (EGFR), Protein Kinase B (AKT), and Mammalian Target of Rapamycin (mTOR) pathway, which is crucial in cancer cell proliferation and survival.[1][13][14] Supplementation with sapienic acid has been shown to affect the phosphorylation and activation of these key signaling proteins in breast cancer cell lines.[1][13]

Experimental Protocols

Extraction and Quantification of Sapienic Acid from Sebum by GC-MS

This protocol outlines a general procedure for the extraction and quantification of sapienic acid from human sebum samples using gas chromatography-mass spectrometry (GC-MS).

1. Sebum Collection:

-

Sebum can be collected from the skin surface (e.g., forehead) using absorbent papers or specialized tapes.[15][16]

-

The collected sebum is then extracted from the collection medium using an organic solvent such as diethyl ether.[15]

2. Lipid Extraction and Saponification:

-

A total lipid extraction is performed using a modified Bligh and Dyer method.[17]

-

The dried lipid extract is saponified using a methanolic potassium hydroxide solution to release free fatty acids from their esterified forms (e.g., triglycerides, wax esters).[17]

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

The free fatty acids are converted to their more volatile methyl esters (FAMEs) to facilitate GC analysis. This is commonly achieved by methylation with methanolic HCl or boron trifluoride-methanol.[18]

4. GC-MS Analysis:

-

The FAMEs are analyzed by GC-MS. A capillary column suitable for FAME separation is used.

-

The GC oven temperature is programmed to ramp from a lower to a higher temperature to ensure the separation of different fatty acids.[17]

-

Mass spectrometry is used for the identification and quantification of the FAME corresponding to sapienic acid. An internal standard (e.g., a deuterated fatty acid) is added at the beginning of the extraction process for accurate quantification.[17][19]

Determination of Minimum Inhibitory Concentration (MIC) of Sapienic Acid

The antimicrobial activity of sapienic acid against a specific bacterium, such as S. aureus, can be quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

1. Preparation of Sapienic Acid Stock Solution:

-

Dissolve sapienic acid in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution.

2. Preparation of Bacterial Inoculum:

-

Culture the test bacterium (e.g., S. aureus) in an appropriate broth medium to the mid-logarithmic growth phase.

-

Adjust the bacterial suspension to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

3. Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the sapienic acid stock solution in the broth medium.

-

Add the standardized bacterial inoculum to each well.

-

Include positive controls (broth with bacteria, no sapienic acid) and negative controls (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

-

The MIC is the lowest concentration of sapienic acid at which no visible bacterial growth is observed.[20][21]

Conclusion

Sapienic acid is a unique and biologically significant fatty acid with a primary role in the innate defense of human skin. Its chemical structure and physicochemical properties are fundamental to its function. The elucidation of its biosynthetic pathway and its involvement in cellular signaling cascades are opening new avenues for research, particularly in the fields of dermatology and oncology. The experimental protocols outlined in this guide provide a framework for the accurate quantification and functional assessment of sapienic acid, which will be crucial for advancing our understanding of this intriguing molecule and its potential therapeutic applications.

References

- 1. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sapienic acid - Wikipedia [en.wikipedia.org]

- 3. C16:1 PALMITOLEIC - Ataman Kimya [atamanchemicals.com]

- 4. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 5. Palmitoleic Acid | C16H30O2 | CID 445638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Palmitic Acid | C16H32O2 | CID 985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Apparent pKa of the fatty acids within ordered mixtures of model human stratum corneum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Atopic Dermatitis and Gender on Sebum Lipid Mediator and Fatty Acid Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Multifaceted regulation and functions of fatty acid desaturase 2 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Neutrophils Convert the Sebum-derived Polyunsaturated Fatty Acid Sebaleic Acid to a Potent Granulocyte Chemoattractant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lipidmaps.org [lipidmaps.org]

- 18. ntnuopen.ntnu.no [ntnuopen.ntnu.no]

- 19. lipidmaps.org [lipidmaps.org]

- 20. researchgate.net [researchgate.net]

- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Biological functions of "6-Hexadecenoic acid" isomers

An In-depth Technical Guide on the Biological Functions of 6-Hexadecenoic Acid Isomers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The hexadecenoic acid (16:1) family of monounsaturated fatty acids (MUFAs) represents a class of lipids with increasingly recognized significance in human health and disease. While palmitoleic acid (9-cis-16:1) has historically been the most studied isomer, recent advancements in lipidomics have brought attention to its positional isomers, each possessing unique biosynthetic origins and biological functions. This guide focuses specifically on the isomers of this compound, primarily cis-6-hexadecenoic acid, commonly known as sapienic acid, and its trans counterpart. Sapienic acid is notable for being the most abundant fatty acid in human sebum and a key component of the skin's innate immune system.[1][2] This document provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted biological roles of these isomers, presenting quantitative data, experimental methodologies, and pathway visualizations to support further research and therapeutic development.

Biosynthesis and Metabolism of this compound Isomers

The biological activities of hexadecenoic acid isomers are intrinsically linked to their distinct biosynthetic pathways. Unlike most MUFAs, which are synthesized via stearoyl-CoA desaturase (SCD), sapienic acid is a product of the fatty acid desaturase 2 (FADS2) enzyme.

cis-6-Hexadecenoic Acid (Sapienic Acid): Sapienic acid (16:1n-10) is endogenously synthesized from the saturated fatty acid palmitic acid (16:0) by the action of the delta-6 desaturase enzyme (FADS2).[2][3][4] In most tissues, FADS2 preferentially metabolizes essential fatty acids like linoleic acid; however, in human sebaceous glands, linoleic acid is degraded, allowing FADS2 to act on the highly available palmitic acid to produce sapienic acid.[2] Sapienic acid can be further elongated and desaturated to form sebaleic acid (5,8-18:2), another fatty acid unique to sebum.[4][5]

trans-6-Hexadecenoic Acid: The trans isomers of 16:1 are not synthesized by mammalian enzymes.[6] Their presence in human plasma and tissues is attributed to two primary sources: dietary intake of industrial and dairy fats, and endogenous formation through free radical-mediated isomerization of cis isomers, a pathway associated with cellular stress.[6][7][8]

The following diagram illustrates the primary biosynthetic pathways of major hexadecenoic acid isomers, highlighting the unique origin of sapienic acid.

Caption: Biosynthetic pathways of major hexadecenoic acid positional isomers.[3][9][10][11]

Biological Functions

Role in Skin Health and Innate Immunity

Sapienic acid is a cornerstone of the skin's chemical barrier. As the most abundant fatty acid in human sebum, it contributes significantly to maintaining skin barrier integrity, preventing dehydration, and protecting against external irritants.[1] Its most well-characterized function is its potent antimicrobial activity, which forms a critical first line of defense.

-

Antimicrobial Mechanism: Sapienic acid exhibits robust bactericidal effects, particularly against the opportunistic pathogen Staphylococcus aureus, which is implicated in skin conditions like atopic dermatitis.[2][12] Its mechanism is concentration-dependent; at high concentrations, it causes a rapid loss of bacterial membrane integrity.[13] At lower concentrations, it disrupts the proton motive force, increases membrane fluidity, and interferes with the electron transport chain.[4][13] Deficient production of sapienic acid has been linked to increased colonization by S. aureus and the development of atopic dermatitis.[2][4]

The diagram below outlines the mechanisms of sapienic acid's antimicrobial action on bacteria.

Caption: Logical flow of the bactericidal effects of sapienic acid on S. aureus.[13]

Anti-inflammatory and Metabolic Roles

Beyond the skin, isomers of this compound are present in circulating lipids and cell membranes, where they participate in systemic metabolic and inflammatory signaling.[3][7][14]

-

Anti-inflammatory Activity: Sapienic acid has demonstrated anti-inflammatory properties. In murine macrophages, it exhibits anti-inflammatory effects, although generally at higher concentrations than its isomers, palmitoleic (16:1n-7) and hypogeic (16:1n-9) acids.[15][16] For instance, anti-inflammatory activity was observed in murine macrophages at 25 µM concentrations of sapienic acid.[5] This suggests a role in modulating immune responses in various tissues.

-

Metabolic Biomarker: The levels of sapienic acid and its trans isomer in blood lipids are emerging as potential metabolic biomarkers.[3][7] Studies have identified sapienic acid in human erythrocyte membrane phospholipids and plasma cholesteryl esters.[3][6] Notably, its concentration is significantly increased in the erythrocyte membranes of morbidly obese patients compared to lean controls, highlighting a potential link to metabolic dysregulation.[3][14][17] Conversely, the trans-6-hexadecenoic acid isomer may serve as a biomarker for dietary fat intake or endogenous free-radical stress.[7][8]

Role in Cancer

Emerging research indicates that sapienic acid metabolism may play a role in cancer biology.

-

Influence on Cancer Cells: In studies using the Caco-2 colon cancer cell line, supplementation with sapienic acid led to its incorporation into membrane phospholipids and triglycerides.[5] This remodeling of the cellular lipidome was associated with an increase in membrane fluidity.[5] Compared to palmitic and palmitoleic acids, sapienic acid was found to be the least toxic to these cells.[5] In breast cancer cell lines, sapienic acid metabolism was also shown to influence membrane plasticity and protein signaling.[18] These findings suggest that the FADS2 pathway and its product, sapienic acid, could be relevant in the context of cancer cell lipid metabolism and survival.

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature regarding the concentration and biological activity of this compound isomers.

Table 1: Concentration of 16:1 Isomers in Human Lipid Fractions

| Isomer | Lipid Fraction | Concentration (ng/mL) | Subject Group | Reference |

|---|---|---|---|---|

| cis-6-16:1 (Sapienic Acid) | Total LDL Lipids | 35.0 ± 2.0 | Commercial LDL | [6] |

| trans-6-16:1 | Total LDL Lipids | 4.6 ± 0.3 | Commercial LDL | [6] |

| cis-9-16:1 (Palmitoleic Acid) | Total LDL Lipids | 52.0 ± 2.0 | Commercial LDL | [6] |

| trans-9-16:1 | Total LDL Lipids | 0.4 ± 0.1 | Commercial LDL |[6] |

Table 2: Fatty Acid Composition in Erythrocyte Membranes of Obese vs. Lean Subjects

| Fatty Acid | Lean Controls (% of total FAMEs) | Morbidly Obese (% of total FAMEs) | p-value | Reference |

|---|---|---|---|---|

| cis-6-16:1 (Sapienic Acid) | 0.09 ± 0.01 | 0.15 ± 0.01 | < 0.0001 | [14] |

| cis-9-16:1 (Palmitoleic Acid) | 0.45 ± 0.02 | 0.81 ± 0.04 | < 0.0001 | [14] |

| Palmitic Acid (16:0) | 22.99 ± 0.16 | 24.08 ± 0.19 | < 0.0001 | [14] |

| Linoleic Acid (18:2n-6) | 12.11 ± 0.19 | 10.97 ± 0.20 | < 0.0001 |[14] |

Table 3: Antimicrobial Activity of cis-6-Hexadecenoic Acid

| Organism | Activity Metric | Concentration | Notes | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | MIC | 0.35 µM (for 2-methoxy-6-hexadecenoic acid) | A derivative showed high potency. | [19] |

| S. aureus | Bactericidal | Concentration-dependent | Disrupts membrane integrity/function. | [13] |

| Clostridium perfringens | Selective Antibacterial Activity | 25-50 mg/L | Higher efficacy against pathogens. | [20] |

| Streptococcus mutans | Selective Antibacterial Activity | 25-50 mg/L | Higher efficacy against pathogens. |[20] |

Experimental Protocols

Protocol for Identification and Quantification of 16:1 Isomers

The unambiguous identification of positional and geometric fatty acid isomers is critical for accurate biological assessment. Gas chromatography-mass spectrometry (GC-MS) is the gold standard methodology.

Objective: To separate, identify, and quantify this compound isomers from a biological matrix (e.g., plasma, cell lipids).

Methodology:

-

Lipid Extraction: Total lipids are extracted from the biological sample using a standard method, such as the Folch or Bligh-Dyer procedure, with a chloroform/methanol solvent system.

-

Saponification/Transesterification: The extracted lipids are saponified (using KOH in methanol) or transesterified (using BF₃ in methanol) to cleave fatty acids from the glycerol backbone and convert them into fatty acid methyl esters (FAMEs). FAMEs are more volatile and suitable for GC analysis.

-

Derivatization for Double Bond Location: To determine the precise location of the double bond, FAMEs are derivatized with dimethyl disulfide (DMDS). The DMDS adducts form across the double bond, and upon ionization in the mass spectrometer, they fragment at the original double bond location, allowing for unambiguous identification of positional isomers.[7][16]

-

GC-MS Analysis: The derivatized FAMEs are injected into a gas chromatograph equipped with a polar capillary column (e.g., SP-2560 or equivalent) for separation. The separated compounds are then introduced into a mass spectrometer for detection and identification based on their mass spectra and retention times.

-

Quantification: Quantification is achieved by comparing the peak areas of the identified isomers to those of known amounts of internal standards (e.g., deuterated fatty acids) added at the beginning of the extraction process.

The workflow for this protocol is visualized below.

Caption: Standard experimental workflow for the analysis of fatty acid isomers.

Protocol for Assessing Anti-inflammatory Activity in Macrophages

Objective: To determine the anti-inflammatory effect of sapienic acid on lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) or primary peritoneal macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum.

-

Fatty Acid Treatment: Cells are pre-incubated with varying concentrations of sapienic acid (e.g., 10 µM, 25 µM, 50 µM) or a vehicle control (e.g., ethanol or BSA-complexed media) for a specified period (e.g., 12-24 hours). Other 16:1 isomers like palmitoleic acid can be used for comparison.[16]

-

Inflammatory Stimulation: After pre-incubation, cells are stimulated with LPS (e.g., 100 ng/mL) for a defined time (e.g., 4-6 hours) to induce an inflammatory response.

-

Analysis of Inflammatory Markers:

-

Gene Expression: RNA is extracted from the cells, and quantitative real-time PCR (qPCR) is performed to measure the expression of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.

-

Protein Secretion: The cell culture supernatant is collected, and the concentration of secreted cytokines (TNF-α, IL-6, etc.) is measured using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The levels of inflammatory markers in sapienic acid-treated cells are compared to those in LPS-only treated cells to determine the extent of the anti-inflammatory effect.

Conclusion and Future Directions

The isomers of this compound, particularly the cis isomer sapienic acid, are bioactive lipids with distinct and significant biological functions. Primarily known for its role in skin barrier defense and innate immunity, sapienic acid also participates in systemic anti-inflammatory and metabolic processes, with emerging relevance in cancer biology. Its unique biosynthesis via the FADS2 enzyme distinguishes it from other MUFAs and positions it as a potential biomarker for metabolic health and disease. The trans isomer, while less studied, may provide insights into dietary habits and oxidative stress.

For drug development professionals, the potent and selective antimicrobial properties of sapienic acid present a compelling opportunity for developing novel topical agents for conditions like atopic dermatitis or for preventing S. aureus infections. Further research is warranted to fully elucidate the signaling pathways modulated by sapienic acid in immune and cancer cells and to explore the therapeutic potential of modulating the FADS2 pathway. The continued application of advanced lipidomic techniques will be essential to unravel the full spectrum of activities of these fascinating and biologically important fatty acid isomers.

References

- 1. Netmeds | www.netmeds.com [netmeds.com]

- 2. Sapienic acid - Wikipedia [en.wikipedia.org]

- 3. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]

- 9. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bactericidal activity of the human skin fatty acid cis-6-hexadecanoic acid on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.plos.org [journals.plos.org]

- 15. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antibacterial activity of hexadecynoic acid isomers towards clinical isolates of multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Human Sebaceous Cis-6-Hexadecenoic Acid: Possible Application of an Innate Antimicrobial Substance to Cosmetic Products for Mucous Membrane [scirp.org]

A Comprehensive Review of Sapienic Acid: Biochemistry, Physiological Roles, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapienic acid ((6Z)-hexadec-6-enoic acid) is a 16-carbon monounsaturated fatty acid that is a major and unique component of human sebum. Named after Homo sapiens, its presence distinguishes human skin surface lipids from those of most other mammals. Synthesized in the sebaceous glands, sapienic acid is a critical component of the innate immune system, providing a "first-line" defense at the cutaneous surface.[1] It exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as the opportunistic pathogen Staphylococcus aureus. Deficiencies in sapienic acid have been linked to skin conditions like atopic dermatitis, while its role in acne vulgaris remains a subject of ongoing research.[2][3] Emerging studies also highlight its involvement in cancer cell metabolism and signaling, suggesting novel therapeutic avenues. This technical guide provides a comprehensive review of the current research on sapienic acid, detailing its biosynthesis, physiological functions, antimicrobial mechanisms, and role in health and disease, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Biochemistry and Synthesis of Sapienic Acid

Sapienic acid (16:1n-10) is an isomer of the more common palmitoleic acid (16:1n-7). Its unique structure, with a cis double bond at the sixth carbon from the carboxyl end, is key to its biological function.[1]

Endogenous Biosynthesis

In human sebaceous glands, sapienic acid is synthesized from the saturated fatty acid, palmitic acid (16:0). This conversion is catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2) , also known as Δ6-desaturase.[2][4][5] In most other tissues, FADS2 preferentially acts on polyunsaturated fatty acids like linoleic acid. However, in sebocytes, linoleic acid is selectively degraded, allowing FADS2 to act on the more abundant palmitic acid.[2] Sapienic acid can be further elongated by two carbons and desaturated to form sebaleic acid (18:2Δ5,8), another fatty acid unique to human sebum.[5][6]

Caption: Endogenous biosynthesis of sapienic acid and sebaleic acid.

Chemical and Chemo-enzymatic Synthesis

Outside of biological systems, sapienic acid has been synthesized for research and potential commercial applications.

-

Wittig Reaction: A common laboratory method involves the Wittig coupling of the triphenylphosphonium bromide salt of 6-bromohexanoic acid with decanal, using a Z-specific reagent to ensure the correct cis isomer is formed.[7][8]

-

Olefin Metathesis: For larger-scale production, olefin metathesis offers a promising route. This chemical process can be more cost-effective and scalable than biological methods that rely on yeast fermentation.[9]

-

Chemo-enzymatic Synthesis of Derivatives: Sapienic acid can be chemo-selectively esterified with various phenolic compounds using a lipase in an organic solvent. This method is used to create novel derivatives with potential antioxidant and cytotoxic properties.[8]

Physiological and Antimicrobial Roles

Sapienic acid is a cornerstone of the skin's barrier and defense mechanisms.

Skin Barrier and Innate Immunity

As the most abundant free fatty acid in sebum, sapienic acid contributes significantly to the skin's lipid barrier, helping to prevent water loss and protect against environmental insults.[10] Its primary role, however, appears to be as a "first-line" component of the innate immune system.[1] It provides a powerful antimicrobial shield on the skin surface, a function sometimes referred to as "self-sterilization".[5]

Antimicrobial Activity and Mechanism

Sapienic acid demonstrates broad antimicrobial activity, particularly against Gram-positive bacteria, and is also effective against certain Gram-negative oral bacteria and fungi.[9][11] It is notably the most potent antimicrobial among the free fatty acids found in human sebum.[1]

-

Mechanism of Action: The primary target of sapienic acid is the bacterial cytoplasmic membrane. It is thought to cause membrane depolarization, which disrupts the electron transport chain and dissipates the membrane potential required for ATP synthesis, ultimately leading to bacterial death.[5][12]

-

Bacterial Resistance: Pathogenic bacteria have evolved mechanisms to resist fatty acid toxicity. Transcriptomic studies show that upon exposure to sapienic acid, S. aureus upregulates its urease operon, while S. epidermidis upregulates the arginine deiminase pathway.[13] Both pathways produce ammonia, which may help neutralize the acidic environment created by the fatty acid, contributing to survival.[13]

Caption: Staphylococcal response and resistance mechanism to sapienic acid.

Quantitative Antimicrobial Data

The following table summarizes the minimum bactericidal concentrations (MBCs) of sapienic acid against various oral bacteria.

| Bacterium | Gram Stain | Metric | Value (µg/mL) | Reference |

| Streptococcus sanguinis | Positive | MBC | 31.3 | [11] |

| Streptococcus mitis | Positive | MBC | 375.0 | [11] |

| Fusobacterium nucleatum | Negative | MBC | 93.8 | [11] |

| Porphyromonas gingivalis | Negative | MBC | 62.5 | [14] |

Role in Dermatological Conditions

Alterations in sapienic acid levels are implicated in several common skin diseases.

Atopic Dermatitis (AD)

A consistent finding in AD research is the link between reduced sapienic acid levels and increased colonization by S. aureus, an opportunistic pathogen that frequently exacerbates the condition.[1][15] This deficiency compromises the skin's antimicrobial barrier, making individuals more susceptible to infection and inflammation.[2][16] Topical application of sapienic acid has been shown to decrease the bacterial load and ameliorate symptoms in AD patients, highlighting its therapeutic potential.[1][15]

Acne Vulgaris

The role of sapienic acid in acne is complex and appears contradictory.

-

Association with Sebum Production: Some studies report that the sebum of individuals with acne contains significantly higher levels of sapienic acid compared to controls.[17] This suggests that its abundance may simply be a marker of overall increased sebum production, a hallmark of acne.[3][17]

-

Antimicrobial Action: Conversely, other research highlights that sapienic acid is effective at inhibiting the growth of bacteria associated with acne, such as Propionibacterium acnes (now Cutibacterium acnes).[10][18] This suggests a protective role.

This controversy indicates that the development of acne is multifactorial, and the net effect of sapienic acid may depend on its concentration relative to other lipids and the overall follicular microenvironment.

| Lipid Component | Fold Change in Acne Subjects vs. Control | Reference |

| Total Sebum | 1.59 | [17] |

| Sapienic Acid | 1.49 | [17] |

| Squalene | 2.20 | [17] |

| Triglycerides | 1.84 | [17] |

| Wax Esters | 1.33 | [17] |

| Free Fatty Acids (Total) | 0.79 | [17] |

Emerging Role in Cancer Research

Recent studies have uncovered a surprising role for sapienic acid in cancer biology, where it appears to be produced endogenously by some cancer cells.

Cancer Cell Metabolism and Signaling

The FADS2 pathway, typically associated with the skin, can be activated in certain cancers, leading to the synthesis of sapienic acid from palmitic acid.[19][20] This has been observed in breast, prostate, liver, and lung carcinoma cells.[20][21]

In breast cancer cell lines, sapienic acid supplementation has been shown to influence key signaling pathways that regulate cell growth and proliferation, including the EGFR, AKT, and mTOR pathways .[19] The effects appear to be cell-line specific. For example, in MCF-7 cells, sapienic acid exposure led to increased phosphorylation of mTOR and AKT.[19] This suggests that sapienic acid can modulate signaling cascades either by directly interacting with receptors or by altering the composition and properties of the cell membrane.[19][22]

References

- 1. researchgate.net [researchgate.net]

- 2. Sapienic acid - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. ocl-journal.org [ocl-journal.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Lipid Mediators in Acne - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Lipoamino Acid Conjugates of Sapienic Acid and Evaluation of Their Cytotoxicity Activities [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. KR102473703B1 - A manufacturing method of sapienic acid and its trans isomer and esters - Google Patents [patents.google.com]

- 10. Netmeds | www.netmeds.com [netmeds.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Frontiers | Mammalian Epidermis: A Compendium of Lipid Functionality [frontiersin.org]

- 13. frontiersin.org [frontiersin.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity of Host-Derived Lipids [mdpi.com]

- 17. Sebum analysis of individuals with and without acne - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipidomic analysis as a tool for identifying susceptibility to various skin diseases - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00364A [pubs.rsc.org]

- 19. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Sapienic Acid Signaling in Sebocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienic acid (cis-6-hexadecenoic acid) is a 16-carbon monounsaturated fatty acid that is uniquely abundant in human sebum.[1] Synthesized in sebocytes from palmitic acid by the enzyme delta-6 desaturase (FADS2), it plays a crucial role in skin homeostasis, acting as a key component of the skin's innate immune defense and barrier function.[1][2] This technical guide provides a comprehensive overview of the known signaling pathways of sapienic acid in sebocytes, compiling available quantitative data and detailing relevant experimental protocols to support further research and drug development in dermatology.

Core Signaling Pathways

Sapienic acid exerts its effects on sebocytes through several interconnected signaling pathways, influencing processes from antimicrobial defense to lipid metabolism. The primary pathways identified to date involve the regulation of antimicrobial peptide expression and the modulation of cell differentiation and lipogenesis, with potential involvement of key cellular signaling cascades.

Antimicrobial Peptide Upregulation via CD36 and NF-κB

One of the most well-characterized roles of free fatty acids in sebum, including sapienic acid, is the induction of antimicrobial peptides, which are crucial for the skin's defense against pathogens.[3] The primary antimicrobial peptide upregulated by fatty acids in sebocytes is human β-defensin-2 (hBD-2).[3] This process is initiated by the uptake of fatty acids through the cell surface scavenger receptor CD36.[3]

The signaling cascade proceeds through the activation of the nuclear factor-kappa B (NF-κB) pathway.[3] Upon activation, NF-κB translocates to the nucleus and binds to the promoter region of the hBD-2 gene, driving its transcription.[3] The resulting increase in hBD-2 protein enhances the antimicrobial capacity of the sebaceous gland.[3]

Caption: Sapienic acid-induced hBD-2 upregulation in sebocytes.

Regulation of Lipogenesis and Differentiation via PPARγ

Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are nuclear receptors that play a pivotal role in regulating sebocyte differentiation and lipid synthesis.[4] While direct activation of PPARγ by sapienic acid in sebocytes has not been definitively demonstrated, other fatty acids are known to be PPARγ ligands, and the differentiation of sebocytes is closely linked to PPARγ activity.[4]

Activation of PPARγ leads to the transcriptional regulation of genes involved in lipogenesis, contributing to the maturation of sebocytes and the production of sebum.[5] Given that sapienic acid is a major product of differentiated sebocytes, it is plausible that it participates in a feedback loop involving PPARγ to modulate sebaceous gland function.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Linoleic Acid Induced Changes in SZ95 Sebocytes—Comparison with Palmitic Acid and Arachidonic Acid [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Peroxisome proliferator-activated receptors and skin development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Metabolic Fate and Degradation of 6-Hexadecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic processing of 6-Hexadecenoic acid. It details the pathways of its biosynthesis and degradation, summarizes relevant quantitative data, and outlines key experimental protocols for its study. Visual diagrams are provided to illustrate complex metabolic and experimental workflows.

Introduction to this compound

This compound, also known as sapienic acid, is a C16:1n-10 monounsaturated fatty acid. It is a significant component of human skin surface lipids, particularly in sebum, where it is believed to play a role in the skin's antimicrobial defense.[1] Unlike its more common isomer, palmitoleic acid (9-hexadecenoic acid), the metabolic pathways and broader physiological significance of sapienic acid are areas of emerging research. This guide synthesizes the current understanding of its metabolic journey, from cellular uptake and biosynthesis to its ultimate catabolism for energy production.

Metabolic Fate of this compound

The metabolic fate of this compound begins with its entry into the cell and activation, followed by either incorporation into complex lipids or degradation.

Cellular Uptake and Activation

Long-chain fatty acids (LCFAs) like this compound enter cells from the bloodstream via both passive diffusion and protein-mediated transport.[2] Key proteins involved in this process include:

-

Fatty Acid Translocase (FAT/CD36): Facilitates the transport of LCFAs across the plasma membrane.[2][3]

-

Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate fatty acid uptake.[2][3]

-

Fatty Acid Binding Proteins (FABPs): Intracellular proteins that bind to LCFAs, increasing their solubility and transporting them to specific organelles for metabolism.[2]

Once inside the cell, the fatty acid must be activated before it can be metabolized. This is a two-step process catalyzed by Acyl-CoA synthetase (also known as fatty acid thiokinase), which is located on the outer mitochondrial membrane and the endoplasmic reticulum. The reaction consumes ATP and attaches Coenzyme A (CoA) to the fatty acid, forming 6-Hexadecenoyl-CoA.[4] This "activated" form is metabolically irreversible and is now primed for various pathways.

Biosynthesis of this compound and Its Isomers

cis-6-Hexadecenoic acid (sapienic acid) is synthesized endogenously from the saturated fatty acid, palmitic acid (16:0). This conversion is catalyzed by the enzyme Δ6-desaturase (FADS2) , which introduces a cis double bond between carbons 6 and 7.[5][6] Interestingly, this is the same enzyme involved in the synthesis of long-chain polyunsaturated fatty acids, where it acts on linoleic and α-linolenic acids.[7]

It is crucial to distinguish sapienic acid from its positional isomers, which have distinct biosynthetic origins[6]:

-

Palmitoleic Acid (9-Hexadecenoic acid, 16:1n-7): Synthesized from palmitic acid by Δ9-desaturase (Stearoyl-CoA desaturase, SCD1) .[5][8]

-

Hypogeic Acid (7-Hexadecenoic acid, 16:1n-9): Produced via the partial beta-oxidation of oleic acid (18:1n-9) in the mitochondria.[6]

The partitioning of the palmitic acid precursor pool between the Δ6 and Δ9 desaturase pathways is a key metabolic control point.[9]

Degradation of this compound

The primary catabolic pathway for fatty acids is beta-oxidation , a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[10] This process occurs mainly in the mitochondria, with a modified version for very long-chain fatty acids taking place in peroxisomes.[10][11][12]

The degradation of monounsaturated fatty acids like this compound requires an additional enzyme to handle the cis double bond, which is not a substrate for the standard beta-oxidation machinery.[11][13]

The degradation of 6-Hexadecenoyl-CoA proceeds as follows:

-

Two Cycles of Beta-Oxidation: The 16-carbon chain undergoes two standard rounds of beta-oxidation. Each cycle consists of four steps: dehydrogenation, hydration, oxidation, and thiolysis. This releases two molecules of acetyl-CoA and shortens the chain to a 12-carbon fatty acyl-CoA, yielding cis-Δ²-Dodecenoyl-CoA.

-

Isomerization: The product from step 1 is actually cis-Δ²-enoyl-CoA. The next enzyme in the standard beta-oxidation pathway, enoyl-CoA hydratase, can only act on a trans double bond. However, after two cycles of beta-oxidation on 6-Hexadecenoyl-CoA, the double bond is at the C2 position. The initial acyl-CoA dehydrogenase step creates a trans-Δ² double bond. The original cis-Δ⁶ bond is now a cis-Δ² bond in the remaining 12-carbon acyl-CoA. This intermediate, cis-Δ²-Dodecenoyl-CoA, is not a substrate for the next enzyme. An auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , repositions the double bond to form trans-Δ²-Dodecenoyl-CoA.[14][15] This product can now re-enter the main beta-oxidation pathway.

-

Completion of Beta-Oxidation: The resulting 12-carbon trans-Δ²-enoyl-CoA is a standard substrate for the remaining beta-oxidation cycles. It proceeds through five more cycles, yielding an additional six molecules of acetyl-CoA.

In total, the complete oxidation of one molecule of this compound yields 8 molecules of acetyl-CoA.

Quantitative Data Summary

Quantitative kinetic data for enzymes specifically acting on this compound is limited in the literature. The following table summarizes general kinetic parameters for key enzyme classes involved in monounsaturated fatty acid metabolism, providing a comparative context.

| Enzyme Class | Substrate(s) | Organism/Tissue | Km (Apparent) | Vmax / Activity Rate | Source |

| Peroxisomal β-Oxidation | Monounsaturated LCFAs (16:1-22:1) | Rat Brown Adipose Tissue | Lowest Km compared to saturated LCFAs | High oxidation rates | [16] |

| Mitochondrial β-Oxidation | Saturated LCFAs (16:0-18:0) | Rat Brown Adipose Tissue | Lowest Km for this substrate class | High rates with 12:0-16:0 | [16] |

| Δ6-Desaturase (FADS2) | Palmitic Acid (16:0) | Transfected COS-7 cells (Rat) | Not specified | Confirmed conversion to C16:1n-10 | [17] |

| Δ9-Desaturase (SCD1) | Palmitic Acid (16:0), Stearic Acid (18:0) | Multiple | Not specified | Activity regulated by diet and hormones | [7] |

| Acyl-CoA Synthetase | General Long-Chain Fatty Acids | Multiple | Typically in the low μM range | Varies by tissue and isoform | Generic Data |

Experimental Protocols

Investigating the metabolism of this compound requires a combination of techniques to extract, identify, and quantify fatty acids and their metabolites, as well as to measure metabolic pathway flux.

Protocol for Total Lipid Extraction and Fatty Acid Profiling

This protocol outlines a standard workflow for analyzing the fatty acid composition of a biological sample (e.g., cells, tissue).

-

Homogenization & Lipid Extraction (Modified Folch Method):

-

Homogenize a pre-weighed tissue or cell pellet sample in a 2:1 (v/v) mixture of chloroform:methanol.[18] The solvent-to-tissue ratio should be approximately 20:1 to ensure a single-phase extraction.[18]

-

Agitate the mixture thoroughly and allow it to stand for at least 20 minutes to ensure complete extraction.

-

Add 0.2 volumes of a 0.9% NaCl solution to the monophasic mixture to induce phase separation.

-

Centrifuge at a low speed (e.g., 2000 x g for 10 minutes) to separate the layers.

-

Carefully collect the lower chloroform layer, which contains the total lipid extract, using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a known volume of a reagent like methanolic NaOH or BF₃-methanol.[18]

-

Heat the sample (e.g., at 100°C for 5-10 minutes) to facilitate the transesterification of fatty acids from complex lipids into their more volatile methyl ester forms.[18]

-

After cooling, add a nonpolar solvent (e.g., hexane) and water to extract the FAMEs into the upper organic layer.

-

Collect the upper hexane layer containing the FAMEs for analysis.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject a small volume (e.g., 1 µL) of the FAMEs extract into a GC-MS system.[18]

-

Gas Chromatography (GC): The FAMEs are vaporized and separated based on their boiling points and polarity as they pass through a long capillary column (e.g., a TR-FAME column).[18] An oven temperature program is used to achieve optimal separation.

-

Mass Spectrometry (MS): As the separated FAMEs exit the GC column, they are ionized (typically by electron impact), fragmented, and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification of each fatty acid.

-

Quantification: The abundance of each FAME is determined by the area under its corresponding peak in the total ion chromatogram, often by comparison to an internal standard.

-

Protocol for Measuring Fatty Acid β-Oxidation Rate in Isolated Hepatocytes

This protocol uses a radiolabeled substrate to measure the rate of mitochondrial and peroxisomal beta-oxidation. While [¹⁴C]this compound is not commercially common, [¹⁴C]palmitic acid is frequently used as a representative long-chain fatty acid.

-

Hepatocyte Isolation:

-

Isolate primary hepatocytes from a mouse or rat liver using a two-step collagenase perfusion method.[19]

-

Assess cell viability using a method like trypan blue exclusion; viability should be >80%.

-

Resuspend the final hepatocyte pellet in a suitable incubation buffer (e.g., M199) to a known cell concentration.[19]

-

-

Substrate Preparation:

-

Prepare a substrate mixture by complexing radiolabeled [1-¹⁴C]palmitic acid with bovine serum albumin (BSA) in buffer. This ensures the fatty acid is soluble and available for cellular uptake.[19]

-

-

Oxidation Assay:

-

Pre-incubate aliquots of the hepatocyte suspension at 37°C in sealed reaction vials. For measuring mitochondrial-specific oxidation, a parallel set of vials can include an inhibitor of carnitine palmitoyltransferase I (CPT1), such as etomoxir.[19]

-

Initiate the reaction by adding the [¹⁴C]palmitic acid-BSA substrate mixture.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking.

-

Stop the reaction by adding a strong acid, such as perchloric acid.[19] This lyses the cells and precipitates proteins.

-

-

Separation and Quantification of Metabolites:

-

The beta-oxidation of [1-¹⁴C]palmitic acid produces [¹⁴C]acetyl-CoA and other acid-soluble metabolites (ASMs). The ¹⁴CO₂ produced from the complete oxidation of acetyl-CoA in the TCA cycle is also a key endpoint.

-

To measure ASMs, centrifuge the quenched reaction mixture and measure the radioactivity in the supernatant using liquid scintillation counting.

-

The rate of beta-oxidation is calculated based on the amount of radioactivity incorporated into ASMs per unit time per million cells (or mg of protein).

-

References

- 1. Hyperproduction of sebaceous cis-6-hexadecenoic acid by esterase-reduced mutant of Rhodococcus sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time for a détente in the war on the mechanism of cellular fatty acid uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of AMP-Activated Protein Kinase and Stimulation of Energy Metabolism by Acetic Acid in L6 Myotube Cells | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Beta oxidation - Wikipedia [en.wikipedia.org]

- 11. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. BIC 101 :: Lecture 26 [eagri.org]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 19. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]

6-Hexadecenoic Acid: A Cornerstone of Sebaceous Lipids in Skin Homeostasis and Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hexadecenoic acid, systematically known as (6Z)-hexadec-6-enoic acid and commonly referred to as sapienic acid, is a monounsaturated fatty acid that stands as a unique and abundant component of human sebaceous lipids.[1][2] Exclusive to humans, its name is derived from Homo sapiens, highlighting its distinct presence in our biology.[2] This fatty acid is a critical element of the skin's innate defense system, contributing significantly to the antimicrobial barrier of the skin surface.[3] Deficiencies in sapienic acid production have been linked to a heightened susceptibility to colonization by pathogenic bacteria such as Staphylococcus aureus, particularly in conditions like atopic dermatitis.[4] This guide provides a comprehensive technical overview of this compound, focusing on its quantitative significance in sebum, detailed experimental protocols for its analysis, and its role in cutaneous signaling pathways.

Quantitative Analysis of this compound in Sebaceous Lipids

This compound is a major constituent of the free fatty acid fraction of sebum. Quantitative analysis reveals that it is one of the most abundant fatty acids on the skin surface. The tables below summarize the quantitative data on the composition of human sebum, with a focus on the relative abundance of this compound.

Table 1: Major Lipid Classes in Human Sebum

| Lipid Class | Relative Abundance (%) |

| Triglycerides and Free Fatty Acids | 57.5 |

| Wax Esters | 26.0 |

| Squalene | 12.0 |